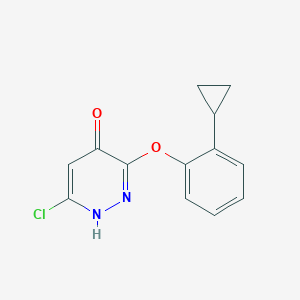
6-Ethyl-2,3-dimethylpyrimidin-4(3H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Ethyl-2,3-dimethylpyrimidin-4(3H)-one is a pyrimidine derivative, a class of organic compounds with a six-membered ring structure containing two nitrogen atoms at positions 1 and 3. Pyrimidine derivatives are known for their wide range of biological activities and applications in medicinal chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Ethyl-2,3-dimethylpyrimidin-4(3H)-one typically involves the condensation of appropriate aldehydes and ketones with urea or thiourea under acidic or basic conditions. The reaction may require heating and the use of solvents such as ethanol or methanol.
Industrial Production Methods
Industrial production methods for pyrimidine derivatives often involve similar synthetic routes but are optimized for large-scale production. This may include the use of continuous flow reactors, catalysts, and automated systems to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
6-Ethyl-2,3-dimethylpyrimidin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrimidine N-oxides.
Reduction: Reduction reactions can lead to the formation of dihydropyrimidines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the nitrogen atoms or the carbon atoms in the ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidine N-oxides, while substitution reactions can introduce various functional groups into the pyrimidine ring.
Applications De Recherche Scientifique
Chemistry: Used as intermediates in the synthesis of more complex organic molecules.
Biology: Investigated for their role in enzyme inhibition and interaction with nucleic acids.
Medicine: Explored for their potential as antiviral, antibacterial, and anticancer agents.
Industry: Utilized in the production of agrochemicals, dyes, and other industrial products.
Mécanisme D'action
The mechanism of action of 6-Ethyl-2,3-dimethylpyrimidin-4(3H)-one depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, inhibiting their activity or modulating their function. The pathways involved can include inhibition of DNA synthesis, disruption of metabolic processes, or interference with cell signaling pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,4-Dimethylpyrimidine: Lacks the ethyl group at position 6.
4-Hydroxy-2,3-dimethylpyrimidine: Contains a hydroxyl group at position 4 instead of a keto group.
6-Methyl-2,3-dimethylpyrimidin-4(3H)-one: Has a methyl group at position 6 instead of an ethyl group.
Uniqueness
6-Ethyl-2,3-dimethylpyrimidin-4(3H)-one is unique due to the presence of both ethyl and dimethyl groups, which can influence its chemical reactivity and biological activity. These structural differences can lead to variations in its interaction with molecular targets and its overall pharmacological profile.
Propriétés
Numéro CAS |
69912-33-0 |
|---|---|
Formule moléculaire |
C8H12N2O |
Poids moléculaire |
152.19 g/mol |
Nom IUPAC |
6-ethyl-2,3-dimethylpyrimidin-4-one |
InChI |
InChI=1S/C8H12N2O/c1-4-7-5-8(11)10(3)6(2)9-7/h5H,4H2,1-3H3 |
Clé InChI |
ONLDNEUEDLTGLU-UHFFFAOYSA-N |
SMILES canonique |
CCC1=CC(=O)N(C(=N1)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



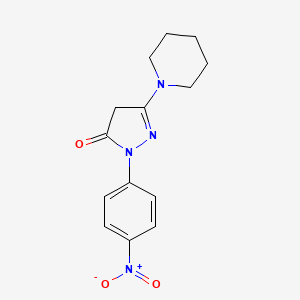




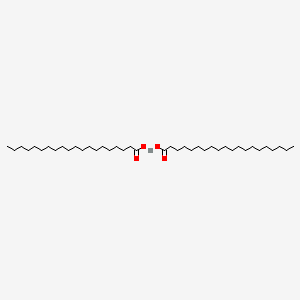
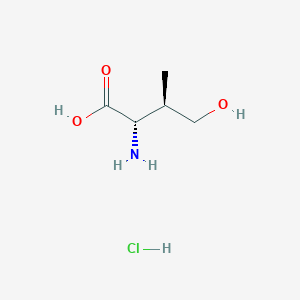
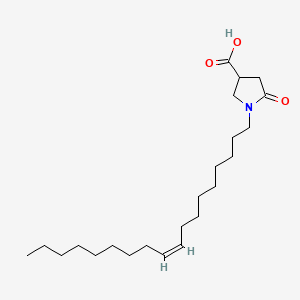
![2-(3-Oxo-[1,2,4]triazolo[4,3-a]pyridin-2(3H)-yl)ethyl 2H-chromene-3-carboxylate](/img/structure/B12926660.png)
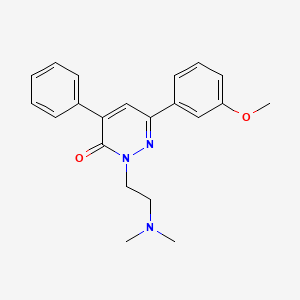
![9-Benzyl-1,4,9-triazaspiro[5.5]undecane](/img/structure/B12926662.png)

